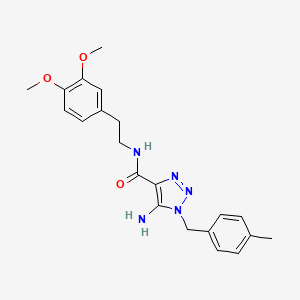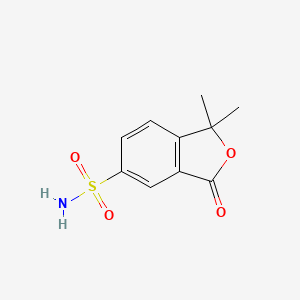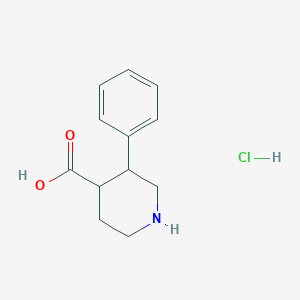![molecular formula C7H11NO2 B2633214 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2166774-19-0](/img/structure/B2633214.png)
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, also known as adamantane-1-carboxylic acid, is a bicyclic amino acid that is widely used in scientific research. It is a derivative of adamantane and is structurally similar to other amino acids such as glycine and alanine. The unique structure of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid gives it several advantages over other amino acids, making it an ideal candidate for various research applications.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects:
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several biochemical and physiological effects. It has been shown to increase the production of certain neurotransmitters in the brain, leading to improved cognitive function. It also has an effect on the immune system, helping to boost the body's natural defenses against infection and disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid in lab experiments is its stability. It is highly resistant to degradation, making it ideal for long-term studies. However, one of the limitations of using this amino acid is its high cost, which can be a barrier to some researchers.
Orientations Futures
There are several future directions for research involving 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid. One area of interest is in the development of new drugs that target specific diseases, such as cancer and viral infections. Another area of research is in the study of the amino acid's effects on the brain and cognitive function, which could lead to the development of new treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this amino acid and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a complex process that involves several steps. One of the most common methods for synthesizing this amino acid is through the use of a Mannich reaction. This reaction involves the condensation of formaldehyde, an amine, and a ketone to form a β-amino carbonyl compound. This intermediate is then cyclized to form the bicyclic structure of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
Applications De Recherche Scientifique
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research. One of the most common uses of this amino acid is in the development of new drugs. It has been shown to have antiviral, antibacterial, and anticancer properties, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-4,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSDZSWHARMRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2633135.png)
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633136.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2633138.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide](/img/structure/B2633141.png)
![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2633143.png)
![7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2633144.png)
![N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2633146.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2633148.png)

![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2633153.png)